molecular formula C23H21N3O7 B2666853 ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-85-9

ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2666853
CAS No.: 899992-85-9
M. Wt: 451.435
InChI Key: GYUIVIOZBABLIP-UHFFFAOYSA-N
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Description

Ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of multiple functional groups, including ester, carbamate, and ketone, makes it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Phenyl and Methoxycarbonyl Groups: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, while the methoxycarbonyl group can be added through esterification.

    Formation of the Carbamate Group: The carbamate group can be synthesized by reacting the intermediate with an isocyanate in the presence of a base.

    Final Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methoxycarbonyl groups, leading to the formation of corresponding quinones and carboxylic acids.

    Reduction: Reduction reactions can target the ketone and ester groups, converting them into alcohols and primary alcohols, respectively.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and primary alcohols.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

Ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of a pyridazine ring with multiple functional groups, which provides a versatile platform for chemical modifications and interactions. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O7/c1-3-32-23(30)21-18(13-20(28)26(25-21)17-7-5-4-6-8-17)33-14-19(27)24-16-11-9-15(10-12-16)22(29)31-2/h4-13H,3,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUIVIOZBABLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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